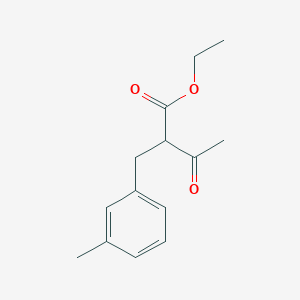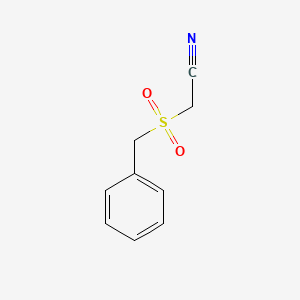
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound structurally similar to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, has been synthesized through Knoevenagel condensation reactions. This process involves catalytic amounts of piperidine and trifluoroacetic acid. The molecular structure of the synthesized compound is characterized by NMR, Mass spectra, and X-ray diffraction studies, revealing its crystallization in the triclinic p-1 space group (Kariyappa et al., 2016).
Chemical Synthesis Variability
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a variant of this compound, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the creation of diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines (Honey et al., 2012).
Antimicrobial Activities
Compounds similar to this compound, like Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, have been synthesized and evaluated for their antimicrobial activities. These compounds, developed through Knoevenagel condensation reactions, have been assessed for their antifungal and antimicrobial susceptibilities, demonstrating significant biological activity (Kumar et al., 2016).
Biocatalytic Reductions
Ethyl 2-methyl 3-oxobutanoate, closely related to this compound, has been subjected to asymmetric reductions by fungi, leading to the creation of corresponding alcohols with significant enantiomeric excess. This research highlights the potential of biocatalysis in creating stereochemically complex molecules (Iwamoto et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWHJPXZMGDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902151 |
Source


|
| Record name | NoName_1368 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)
![methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2508729.png)


![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)
![5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2508735.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)
